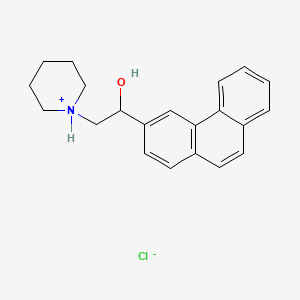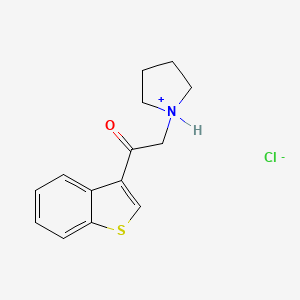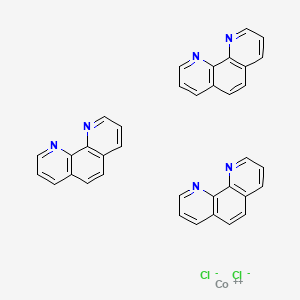
Tris(1,10-phenanthroline)cobalt(II) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(1,10-phenanthroline)cobalt(II) dichloride is a coordination complex where cobalt(II) is coordinated by three 1,10-phenanthroline ligands and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,10-phenanthroline)cobalt(II) dichloride typically involves the reaction of cobalt(II) salts with 1,10-phenanthroline in the presence of chloride ions. A common method includes dissolving cobalt(II) chloride in an aqueous solution, followed by the addition of 1,10-phenanthroline. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Tris(1,10-phenanthroline)cobalt(II) dichloride undergoes various chemical reactions, including:
Oxidation: The complex can be oxidized to form Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: It can also participate in reduction reactions, reverting to cobalt(II) from cobalt(III).
Substitution: Ligand substitution reactions where the 1,10-phenanthroline ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by heating the complex with the desired ligand in an appropriate solvent.
Major Products:
Oxidation: Tris(1,10-phenanthroline)cobalt(III) complexes.
Reduction: Cobalt(II) complexes with different ligands.
Substitution: New coordination complexes with substituted ligands.
Scientific Research Applications
Tris(1,10-phenanthroline)cobalt(II) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions and as a model compound for studying coordination chemistry.
Biology: Investigated for its potential use in biological assays and as a probe for studying DNA interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of Tris(1,10-phenanthroline)cobalt(II) dichloride involves its ability to coordinate with various substrates through its 1,10-phenanthroline ligands. This coordination can alter the electronic properties of the cobalt center, making it reactive towards different chemical species. The compound can interact with molecular targets such as DNA, proteins, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- Tris(1,10-phenanthroline)cobalt(III) dichloride
- Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride
- Tris(1,10-phenanthroline)cobalt(II) bis(trichloroacetate)
Comparison: Tris(1,10-phenanthroline)cobalt(II) dichloride is unique due to its specific coordination environment and the properties imparted by the 1,10-phenanthroline ligands. Compared to its cobalt(III) counterpart, it is more reactive and can participate in a wider range of chemical reactions. The ruthenium analog, while similar in structure, exhibits different photophysical properties, making it suitable for applications in photochemistry and sensing .
Properties
CAS No. |
15136-98-8 |
|---|---|
Molecular Formula |
C36H24Cl2CoN6 |
Molecular Weight |
670.5 g/mol |
IUPAC Name |
cobalt(2+);1,10-phenanthroline;dichloride |
InChI |
InChI=1S/3C12H8N2.2ClH.Co/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h3*1-8H;2*1H;/q;;;;;+2/p-2 |
InChI Key |
JZENIHDMSJCEPS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


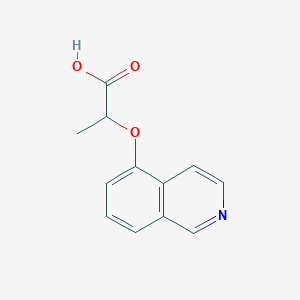
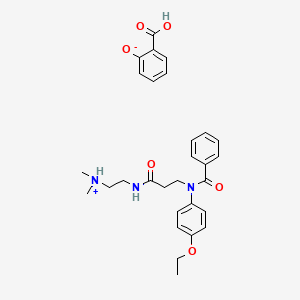
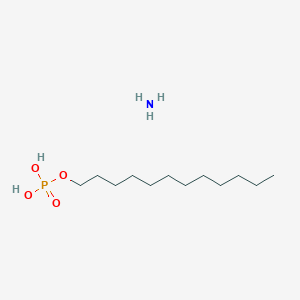
![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;dihydrate](/img/structure/B13776085.png)
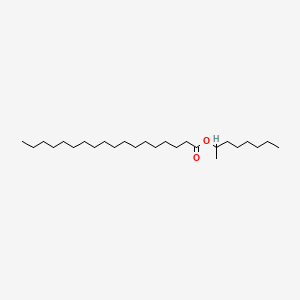
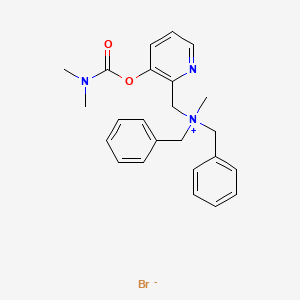
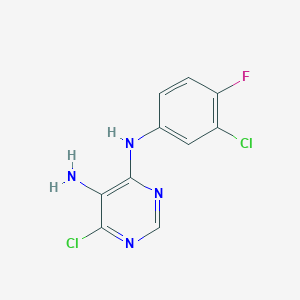
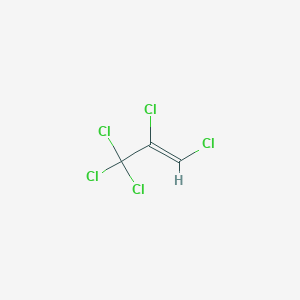
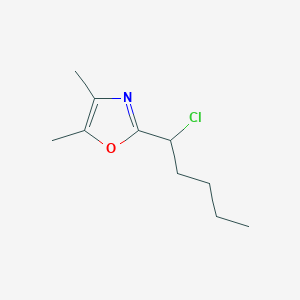
![7-[3-(Dansylamido)propyl]-1-oxa-4,10-dithia-7-azacyclododecane](/img/structure/B13776121.png)
